molecular formula C24H32N6O3S B2592481 N-cyclohexyl-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide CAS No. 1112348-26-1

N-cyclohexyl-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide

Cat. No.: B2592481
CAS No.: 1112348-26-1
M. Wt: 484.62
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Description

N-cyclohexyl-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a triazoloquinazoline derivative characterized by a 1,2,4-triazolo[4,3-a]quinazolin-5-one core substituted with a diethylcarbamoylmethylsulfanyl group at position 1 and a cyclohexyl-propanamide chain at position 4.

Properties

IUPAC Name

N-cyclohexyl-3-[1-[2-(diethylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3S/c1-3-28(4-2)21(32)16-34-24-27-26-23-29(15-14-20(31)25-17-10-6-5-7-11-17)22(33)18-12-8-9-13-19(18)30(23)24/h8-9,12-13,17H,3-7,10-11,14-16H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOMLSNGADCBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazoloquinazoline core through a cyclization reaction. This is followed by the introduction of the N-cyclohexyl and diethylcarbamoyl groups through nucleophilic substitution reactions. The final step involves the attachment of the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

N-cyclohexyl-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s uniqueness lies in its substituents. Key comparisons include:

(i) 3-(1-{[(benzylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide

  • Structural Differences :
    • Carbamoyl group : Benzyl vs. diethyl in the target compound.
    • Amide substituent : Isopropyl vs. cyclohexyl.
  • Implications: The benzyl group may enhance aromatic stacking interactions, whereas diethylcarbamoyl could improve solubility in non-polar environments. Cyclohexyl’s bulkiness may influence steric hindrance and metabolic stability compared to isopropyl .

(ii) Alkyl 2-(3-substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) acetate derivatives (8a, 8b)

  • Structural Differences :
    • Core structure : Triazolo[4,3-c]quinazoline vs. triazolo[4,3-a]quinazoline.
    • Substituents : Chloroesters (e.g., ethyl, methyl) vs. carbamoylmethylsulfanyl and propanamide.
  • Implications :
    • Positional isomerism (4,3-a vs. 4,3-c) may alter electron distribution and binding affinity.
    • Chloroesters could confer electrophilic reactivity, while carbamoyl groups favor target-specific interactions .

Pharmacological and Bioactivity Correlations

Evidence from bioactivity profiling () indicates that structurally similar triazoloquinazolines cluster into groups with shared modes of action. For example:

  • Anticonvulsant activity : Triazoloquinazolines with bulky amide substituents (e.g., cyclohexyl) may enhance blood-brain barrier penetration, mimicking the CNS effects seen in thalidomide analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
N-cyclohexyl-3-(1-{[(diethylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-triazolo[4,3-a]quinazolin-4-yl)propanamide C₂₅H₃₃N₇O₃S 535.65 Diethylcarbamoyl, cyclohexyl Potential CNS modulation
3-(1-{[(benzylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide C₂₄H₂₆N₆O₃S 478.57 Benzylcarbamoyl, isopropyl Not reported
Alkyl 2-(3-methyl-5-oxo-triazolo[4,3-c]quinazolin-6-yl) acetate (8a) C₁₅H₁₄N₄O₃ 298.30 Methyl, ethyl ester Anticonvulsant activity inferred

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